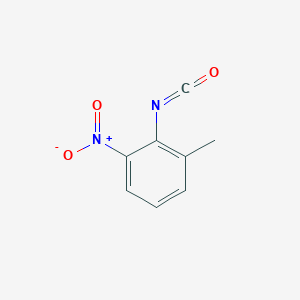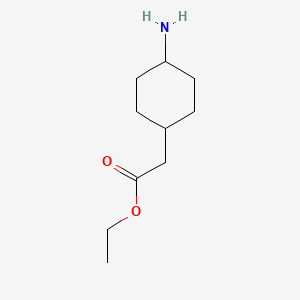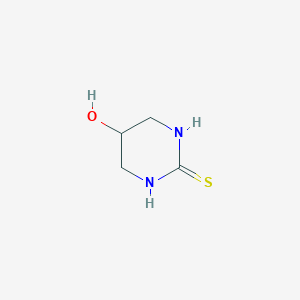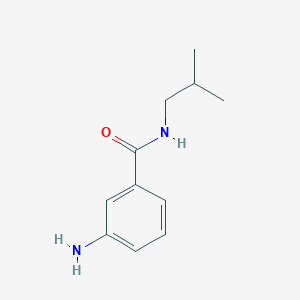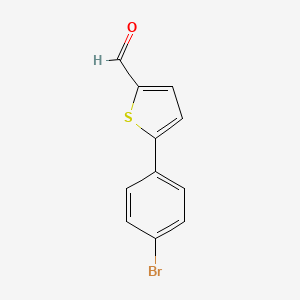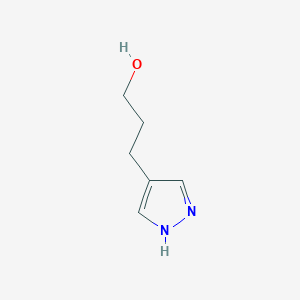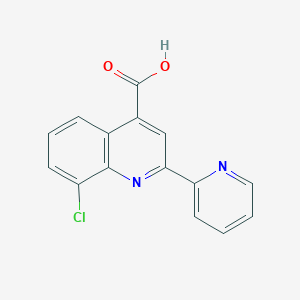
4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol
説明
4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a thiol group (-SH) attached to the triazole ring, which imparts unique chemical properties. The molecular formula of this compound is C5H9N3S, and it has a molecular weight of 143.21 g/mol .
作用機序
Target of Action
It is known that triazole derivatives, in general, have a wide range of applications and can interact with various biological targets .
Mode of Action
Triazole derivatives are known to form complexes with metal ions, which can lead to various biological effects . They possess abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal to provide a protective film .
Biochemical Pathways
Triazole derivatives are known to interact with various biochemical pathways due to their ability to form complexes with metal ions .
Pharmacokinetics
For instance, 4-methyl-4H-1,2,4-triazole-3-thiol, a similar compound, is soluble in acetone .
Result of Action
Triazole derivatives are known for their diverse biological properties, including antimicrobial, anticancer, anti-inflammatory, and antifungal activities .
Action Environment
The action, efficacy, and stability of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors. For instance, the electrochemically anticorrosive behavior of self-assembled monolayers of 4-methyl-4H-1,2,4-triazole-3-thiol on the silver electrode has been studied .
生化学分析
Biochemical Properties
4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its ability to form complexes with transition metals, which can influence the activity of metalloenzymes. The compound’s thiol group allows it to form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can modulate the activity of metal-dependent enzymes, thereby affecting metabolic pathways. Additionally, the compound’s ability to form disulfide bonds can impact protein folding and stability, influencing cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to metal ions, forming stable complexes that can inhibit or activate metalloenzymes. The compound’s thiol group can also participate in redox reactions, influencing the cellular redox state. Furthermore, its interaction with proteins can lead to changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can form stable complexes with metals, which can persist over extended periods. Its thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds and subsequent changes in its activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activity and cellular functions. At high doses, it can exhibit toxic effects, potentially due to the formation of reactive oxygen species and disruption of cellular redox balance. Studies have reported threshold effects, where the compound’s activity changes significantly beyond a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those involving sulfur and nitrogen metabolism. It interacts with enzymes such as cysteine proteases and metalloproteases, influencing their activity. The compound can also affect metabolic flux by modulating the availability of metal ions and altering the redox state of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its thiol group allows it to bind to metal ions, facilitating its transport across cellular membranes. Additionally, the compound can accumulate in specific cellular compartments, depending on its interactions with proteins and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its ability to form disulfide bonds can target it to the endoplasmic reticulum, where protein folding and redox reactions occur .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity and yield .
化学反応の分析
Types of Reactions
4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form S-substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: S-substituted derivatives.
科学的研究の応用
4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
類似化合物との比較
Similar Compounds
4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the ethyl group.
1H-1,2,4-triazole-3-thiol: Similar structure but lacks both the ethyl and methyl groups.
Uniqueness
4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents with the thiol group provides distinct properties that are not observed in similar compounds .
特性
IUPAC Name |
4-ethyl-3-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3-8-4(2)6-7-5(8)9/h3H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBNMNFOZXEMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394237 | |
| Record name | 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6232-85-5 | |
| Record name | 4-Ethyl-2,4-dihydro-5-methyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



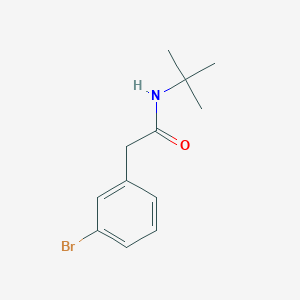
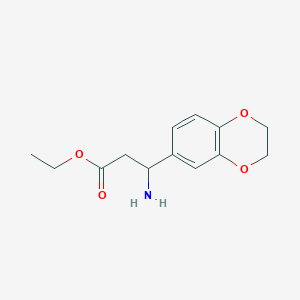

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)
![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]-](/img/structure/B1273519.png)
